N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide
Descripción
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a dioxido group (SO₂) at the 2-position and a methyl substituent at the 3-position. The ethyl linker connects the thiadiazole system to an isonicotinamide moiety (pyridine-4-carboxamide).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18-13-4-2-3-5-14(13)19(23(18,21)22)11-10-17-15(20)12-6-8-16-9-7-12/h2-9H,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBTTYBTPTJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the benzo[c][1,2,5]thiadiazole core. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable carbonyl compound under acidic conditions.
Methylation: The thiadiazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Ethyl Linker:
Coupling with Isonicotinamide: Finally, the ethyl-linked thiadiazole is coupled with isonicotinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially converting them into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Cancer Research: Its ability to interfere with cellular pathways makes it a candidate for anticancer drug development.
Industry:
Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the production of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism by which N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide exerts its effects is multifaceted:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it relevant in cancer research.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
Comparison with Thiohydantoin-Isonicotinamide Derivatives ()
describes three thiohydantoin-isonicotinamide derivatives (2D, 3D, 4D) with distinct substituents. While these share the isonicotinamide group with the target compound, their core structures diverge significantly:
Key Differences :
- Solubility : The sulfone and pyridine groups in the target compound may improve aqueous solubility relative to the cyclohexyl-substituted thiohydantoins.
- Synthetic Complexity : Thiohydantoin derivatives are synthesized via multi-step routes involving thiourea intermediates , whereas the target compound’s synthesis might involve cyclization of sulfamoyl precursors, as seen in analogous benzo[e]thiazine dioxides .
Comparison with Benzo[e]thiazine 1,1-Dioxides ()
reports benzo[e]thiazine 1,1-dioxides (e.g., compound 7) synthesized via cyclization of 2-methylaminobenzenesulfonamides with dimethylthiocarbamoyl chloride. These share the sulfone group and fused aromatic system with the target compound but differ in ring size (thiazine vs. thiadiazole) and substituents:
Key Differences :
- Reactivity : The five-membered thiadiazole ring in the target compound may exhibit greater ring strain and electrophilic reactivity compared to the six-membered thiazine.
Critical Data Gaps :
- Experimental melting points, solubility, and spectral data for the target compound.
- Direct biological activity comparisons with thiohydantoins or thiazine derivatives.
Q & A
Q. Critical Conditions :
- Solvent choice : Polar aprotic solvents (DMF, DCM) improve reaction kinetics for cyclization and amidation .
- Catalysts : Alkali metal carbonates (e.g., Cs₂CO₃) increase alkylation yields by 15–20% compared to non-catalytic conditions .
- Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure intermediate purity >95% .
Which spectroscopic and chromatographic techniques are prioritized for structural validation and purity assessment?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of the thiadiazole ring and amide bond formation. Key signals include δ 8.7 ppm (pyridyl protons) and δ 165–170 ppm (amide carbonyl) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 403.1234) validates molecular formula .
- HPLC-PDA : Purity >98% is achieved using reverse-phase C18 columns (retention time ~12–14 min, 0.1% TFA in H₂O/MeCN) .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Advanced
Discrepancies often arise from assay variability or structural analogs misattributed to the parent compound. Methodological solutions include:
- Standardized Bioassays : Replicate studies under identical conditions (e.g., MIC testing against S. aureus ATCC 25923 with 10% FBS in media) .
- Metabolite Profiling : LC-MS/MS to rule out degradation products or metabolites contributing to observed activity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with COX-2 (anti-inflammatory) vs. bacterial FabI (antimicrobial) targets .
What advanced strategies optimize the cyclization step to minimize by-products?
Q. Advanced
- Design of Experiments (DOE) : Fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, DMF:EtOH (3:1) at 80°C reduces dimerization by 30% .
- In-Line Analytics : ReactIR monitors reaction progress in real-time, identifying intermediates prone to side reactions (e.g., sulfonic acid by-products) .
- Flow Chemistry : Continuous flow reactors enhance heat transfer, reducing cyclization time from 12 h to 2 h and improving yield to 85% .
How do electronic properties of the thiadiazole ring influence reactivity, and how are they characterized?
Q. Basic/Advanced
- Electron-Withdrawing Effects : The sulfone group (-SO₂) in the thiadiazole ring increases electrophilicity, facilitating nucleophilic attacks at the ethyl linker. Cyclic voltammetry (CV) shows a reduction peak at -1.2 V vs. Ag/AgCl, correlating with redox activity .
- DFT Calculations : Gaussian 16 simulations reveal HOMO localization on the isonicotinamide moiety, suggesting preferential sites for electrophilic substitution .
- UV-Vis Spectroscopy : λmax ~320 nm (π→π* transition of the thiadiazole ring) confirms electronic conjugation .
What methodological frameworks address poor aqueous solubility for in vivo studies?
Q. Advanced
- Prodrug Design : Phosphorylation of the pyridyl nitrogen increases solubility 10-fold (from 0.1 mg/mL to 1.2 mg/mL in PBS) .
- Nanoformulation : Encapsulation in PLGA nanoparticles (150 nm diameter, PDI <0.1) enhances bioavailability by 40% in murine models .
- Co-Crystallization : Screening with succinic acid or L-proline improves dissolution rates without altering bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
